Dimethyltin oxide

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 113249. The United Nations designated GHS hazard class pictogram is Corrosive;Acute Toxic;Irritant;Health Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

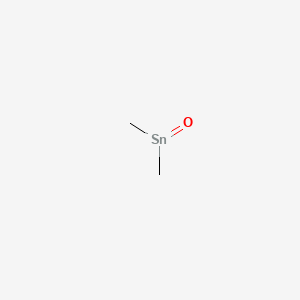

IUPAC Name |

dimethyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2CH3.O.Sn/h2*1H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNVQCJNZEDLILP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Sn](=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H6OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062299 | |

| Record name | Stannane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.78 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2273-45-2 | |

| Record name | Dimethyloxostannane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2273-45-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyloxostannane | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002273452 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=113249 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyltin oxide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=105197 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Stannane, dimethyloxo- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Stannane, dimethyloxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062299 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethyloxostannane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.017.166 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHYLOXOSTANNANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/409QF23WO7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Dimethyltin oxide CAS number and properties

An In-depth Technical Guide to Dimethyltin Oxide

Introduction

This compound (DMTO), systematically named dimethyloxostannane, is an organotin compound with the chemical formula C₂H₆OSn.[1] It presents as a white to off-white crystalline powder.[2][3] This compound serves as a crucial intermediate and building block in organotin chemistry. Its applications span various industrial and research fields, including its use as a catalyst in polymerization, a stabilizer for plastics, and a biocide.[1][2] For researchers and professionals in drug development, this compound is a subject of interest due to its biological activities and its role as a precursor for synthesizing other organotin compounds with potential therapeutic applications.[2][4] However, its inherent toxicity necessitates careful handling and a thorough understanding of its properties.[1][5] This guide provides a comprehensive overview of the chemical and physical properties, synthesis protocols, applications, and toxicological profile of this compound.

Chemical and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory and research use.

| Property | Value | References |

| CAS Number | 2273-45-2 | [1][2][3][6] |

| Molecular Formula | C₂H₆OSn | [1][2][6] |

| Molecular Weight | 164.78 g/mol | [1][2][6] |

| Appearance | White to off-white or beige powder/crystalline solid | [1][2][3] |

| Melting Point | 380-390 °C / 395 °C | [1][2] |

| Solubility | Insoluble in water; soluble in strong aqueous acids (e.g., HCl, H₂SO₄, HNO₃) | |

| Synonyms | Dimethyloxostannane, DMTO | [2] |

| EC Number | 218-881-7 | [3] |

| PubChem ID | 75277 | [2][3] |

Synthesis of this compound

Several methods are employed for the synthesis of this compound, each with distinct advantages depending on the desired scale and purity.

Synthesis Methodologies

-

Hydrolysis of Dimethyltin Dichloride: A common laboratory-scale method involves the hydrolysis of dimethyltin dichloride in an aqueous solution. The addition of a base, such as sodium hydroxide or ammonia, to a solution of dimethyltin dichloride precipitates the insoluble this compound.[1][7] The equilibrium of this reaction is dependent on the pH and ionic strength of the solution.[1]

-

Direct Oxidation of Dimethyltin Dichloride: This method utilizes oxidizing agents like hydrogen peroxide or oxygen to convert dimethyltin dichloride into this compound.[1]

-

Direct Alkylation of Metallic Tin: For industrial-scale production, a more economically viable route involves the direct reaction of powdered tin metal with an alcohol, such as methanol, at elevated temperatures (200-400 °C) in the presence of a catalyst.[1][8] This process avoids the creation of corrosive alkyltin chloride intermediates.[8]

Experimental Protocols

Protocol 1: Synthesis via Hydrolysis of Dimethyltin Dichloride [7]

-

Dissolution: Prepare a solution of dimethyltin dichloride in water.

-

Precipitation: Slowly add a calculated amount of a base, such as 0.5 N sodium hydroxide or an ammonium hydroxide buffer (e.g., 1 M NH₄Cl with added NH₃ to achieve a pH of 8-9), to the dimethyltin dichloride solution with constant stirring.

-

Formation: A fine white precipitate of this compound will form.

-

Isolation: The precipitate can be isolated by centrifugation or filtration.

-

Washing: Wash the collected solid with deionized water to remove any soluble impurities.

-

Drying: Dry the purified this compound under vacuum.

Protocol 2: Industrial Synthesis via Direct Alkylation of Tin Metal [8]

-

Reaction Setup: In a suitable high-temperature reactor, charge powdered tin metal and an acidic catalyst (e.g., anhydrous aluminum chloride or zinc chloride).

-

Reaction Conditions: Introduce an alcohol, such as methanol, into the reactor. Heat the mixture to a temperature between 200-400 °C.

-

Reaction Progression: The reaction proceeds to form this compound. The yield can be significantly enhanced by the presence of the catalyst. For instance, using anhydrous aluminum chloride as a catalyst can result in a 93% yield.[8]

-

Product Isolation: The resulting this compound can be isolated from the reaction mixture.

Caption: Synthesis pathways for this compound.

Applications in Research and Drug Development

This compound's unique properties make it a versatile compound in various research and industrial settings.

-

Catalysis: It is an effective catalyst in polymerization reactions, particularly in the manufacturing of polyurethanes and polyester resins for powder coatings.[1][2]

-

Polymer Stabilization: In the plastics industry, it is used as a heat stabilizer for polyvinyl chloride (PVC) to prevent degradation during processing at high temperatures.[2][9]

-

Biocidal Applications: Its antifungal and antibacterial properties are utilized in the formulation of agricultural and industrial biocides, as well as in anti-fouling paints for marine applications.[1][2][4]

-

Precursor in Organic Synthesis: In medicinal chemistry, this compound serves as a precursor for the synthesis of other organotin compounds that are explored for potential therapeutic uses, including cancer research.[2][4]

-

Model Compound for Research: DMTO is used as a model compound for investigating the chemistry and toxicology of organotin compounds.[1] Its neurotoxic properties have been studied in animal models to understand mechanisms of neurodegeneration.[1]

Toxicology and Safety

This compound is a toxic compound that requires strict safety measures during handling.

Toxicological Profile

The table below summarizes the hazard classifications for this compound.

| Hazard Class | Hazard Statement | References |

| Acute Oral Toxicity | H301: Toxic if swallowed | [3][5] |

| Acute Dermal Toxicity | H311: Toxic in contact with skin | [5] |

| Acute Inhalation Toxicity | H331: Toxic if inhaled | [5] |

| Skin Irritation | H315: Causes skin irritation | [5] |

| Eye Irritation | H319: Causes serious eye irritation | [5] |

Mechanism of Neurotoxicity

The neurotoxicity of this compound is a significant concern. One of the proposed mechanisms involves the inhibition of key enzymes within the nervous system.[1] Specifically, it is believed to inhibit butyrylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[1] The disruption of acetylcholine signaling leads to a cascade of downstream effects, ultimately resulting in neuronal cell death.[1] It is important to note that due to its toxicity, DMTO itself is not used therapeutically.[1]

Caption: Proposed mechanism of this compound neurotoxicity.

Safety and Handling

Given its toxicity, appropriate personal protective equipment (PPE), including gloves, safety goggles, and respiratory protection, should be worn when handling this compound.[5] It should be handled in a well-ventilated area, preferably in a fume hood.[5] In case of exposure, immediate medical attention is advised.[10] Long-term exposure to dust or fumes of inorganic tin compounds may lead to a benign pneumoconiosis known as stannosis.[10][11]

Conclusion

This compound is an organotin compound with significant industrial and research applications. Its utility as a catalyst, stabilizer, and synthetic precursor is well-established. For professionals in drug development and related scientific fields, it is a valuable model compound and a starting material for novel organotin-based molecules. However, its pronounced toxicity demands a thorough understanding of its properties and adherence to strict safety protocols to ensure safe handling and use in a research environment.

References

- 1. Buy this compound | 2273-45-2 [smolecule.com]

- 2. chemimpex.com [chemimpex.com]

- 3. americanelements.com [americanelements.com]

- 4. cic-cairo.edu.eg [cic-cairo.edu.eg]

- 5. tcichemicals.com [tcichemicals.com]

- 6. strem.com [strem.com]

- 7. electronicsandbooks.com [electronicsandbooks.com]

- 8. US6376693B2 - Synthesis of organotin oxides - Google Patents [patents.google.com]

- 9. gelest.com [gelest.com]

- 10. gelest.com [gelest.com]

- 11. HEALTH EFFECTS - Toxicological Profile for Tin and Tin Compounds - NCBI Bookshelf [ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of Dimethyltin Oxide from Dimethyltin Dichloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of dimethyltin oxide from dimethyltin dichloride, focusing on the widely utilized hydrolysis method. This document outlines detailed experimental protocols, presents key quantitative data, and illustrates the underlying chemical pathways.

Introduction

This compound is an organotin compound with a wide range of applications, including as a catalyst in various chemical reactions and as a precursor for other organotin derivatives. The synthesis from dimethyltin dichloride via hydrolysis is a common and effective method for its preparation. This process involves the controlled reaction of dimethyltin dichloride with a base in an aqueous medium to precipitate the desired oxide. Understanding the reaction parameters is crucial for achieving high yield and purity.

Synthesis Methodology: Hydrolysis of Dimethyltin Dichloride

The primary method for synthesizing this compound from its dichloride precursor is through hydrolysis in the presence of a base. This process neutralizes the hydrochloric acid formed during the reaction, driving the equilibrium towards the formation of the insoluble oxide. Two common bases used for this purpose are sodium hydroxide and an ammonia/ammonium chloride buffer system.

Experimental Protocols

Protocol 1: Hydrolysis using Sodium Hydroxide

This protocol is based on the controlled addition of a sodium hydroxide solution to an aqueous solution of dimethyltin dichloride.

-

Dissolution: Dissolve 4.4 g of dimethyltin dichloride in 150 mL of deionized water in a beaker equipped with a magnetic stirrer.

-

Base Preparation: Prepare a 0.5 N solution of sodium hydroxide.

-

Titration/Precipitation: Slowly add the 0.5 N sodium hydroxide solution to the stirred dimethyltin dichloride solution.

-

pH Monitoring: Monitor the pH of the solution continuously. The precipitation of this compound will begin at a pH of approximately 5.7.

-

Completion: Continue the addition of the base until the precipitation of the white, fine powder of this compound is complete. The solid will remain in suspension as the pH increases.

-

Isolation: Isolate the precipitate by centrifugation or vacuum filtration.

-

Washing: Wash the collected solid multiple times with deionized water to remove any soluble impurities, such as sodium chloride.

-

Drying: Dry the purified this compound in a vacuum oven at a temperature below its decomposition point to obtain a fine white powder.

Protocol 2: Hydrolysis using an Ammonium Chloride/Ammonia Buffer

This method utilizes a buffer system to maintain a basic pH, leading to the precipitation of this compound.

-

Buffer Preparation: Prepare a buffer solution with a pH of 8-9 by mixing a 1 M ammonium chloride solution with an appropriate amount of concentrated ammonia solution.

-

Reactant Solution: Prepare a concentrated aqueous solution of dimethyltin dichloride.

-

Precipitation: Add the dimethyltin dichloride solution dropwise to the rapidly stirred ammonium chloride/ammonia buffer. A fine white precipitate of this compound will form immediately.

-

Digestion: Continue stirring the suspension for a period to ensure complete precipitation and to allow for particle size stabilization.

-

Isolation: Separate the precipitate from the solution by centrifugation or vacuum filtration.

-

Washing: Wash the product thoroughly with deionized water to remove residual buffer components and ammonium chloride.

-

Drying: Dry the final product in a vacuum oven to yield pure this compound.

Quantitative Data

The yield and purity of this compound are critical parameters in its synthesis. The following table summarizes key quantitative data from various synthesis approaches.

| Parameter | Value | Synthesis Method | Reference |

| Yield | 98.5% | Hydrolysis with NaOH | [1] |

| Yield | 97.3% | Hydrolysis of mixed methyltin chlorides with ammonia | [1] |

| Yield | up to 93% | Direct Alkylation (alternative method) | [2] |

| Purity of Precursor | >99% | Dimethyltin dichloride | [3] |

| Precipitation pH | 5.7 | Hydrolysis with NaOH | [4] |

| Optimal Buffer pH | 8-9 | Hydrolysis with NH4Cl/NH3 | [4] |

Reaction Mechanism and Pathways

The hydrolysis of dimethyltin dichloride is a stepwise process that involves the formation of several intermediate species before yielding the final polymeric this compound.

Synthesis Workflow

The general workflow for the synthesis of this compound via hydrolysis is depicted below.

Caption: General experimental workflow for the synthesis of this compound.

Hydrolysis Mechanism

The hydrolysis of the dimethyltin (IV) cation, [(CH₃)₂Sn]²⁺, proceeds through the formation of monomeric and dimeric hydroxo species. These intermediates subsequently undergo condensation to form the polymeric this compound.

Caption: Simplified mechanism of dimethyltin dichloride hydrolysis.

Conclusion

The synthesis of this compound from dimethyltin dichloride by hydrolysis is a robust and high-yielding method. Careful control of pH through the use of bases like sodium hydroxide or an ammonia buffer system is essential for efficient precipitation and isolation of the product. The provided experimental protocols and mechanistic insights offer a solid foundation for researchers and professionals working with organotin compounds.

References

- 1. CN101585852A - Method of preparing oxidation methyl tin - Google Patents [patents.google.com]

- 2. US6376693B2 - Synthesis of organotin oxides - Google Patents [patents.google.com]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

An In-depth Technical Guide to the Molecular Structure and Bonding of Dimethyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethyltin oxide ((CH₃)₂SnO), an organotin compound with a diverse range of industrial and research applications, exhibits complex structural chemistry. This technical guide provides a comprehensive overview of the molecular structure and bonding of this compound, intended for professionals in research and development. The document details the various coordination geometries adopted by the tin atom, supported by quantitative data on bond lengths and angles. Furthermore, it presents a summary of spectroscopic characterization techniques, including infrared, Mössbauer, and nuclear magnetic resonance spectroscopy, complete with relevant spectral parameters. Detailed experimental protocols for the synthesis of this compound via hydrolysis and its characterization by single-crystal X-ray crystallography are also provided.

Introduction

This compound (DMTO), also known as dimethyloxostannane, is a white to beige crystalline solid with the chemical formula (CH₃)₂SnO.[1] It possesses a high melting point, typically in the range of 380-390 °C, indicating a stable, polymeric structure.[1][2] DMTO serves as a vital precursor and intermediate in the synthesis of various organotin compounds, which have applications as PVC stabilizers, catalysts in polyurethane production, and as biocides.[3] A thorough understanding of its molecular structure and bonding is paramount for controlling its reactivity and designing novel materials with tailored properties.

Molecular Structure and Coordination Geometries

The tin atom in this compound can adopt various coordination numbers, leading to diverse and complex supramolecular structures. The coordination geometry is highly dependent on the surrounding ligands and the crystalline environment. The most prominently documented geometries are the five-coordinate trigonal bipyramidal and the seven-coordinate pentagonal bipyramidal structures.[1]

Trigonal Bipyramidal Geometry

In many of its complexes, particularly with less sterically demanding ligands, this compound adopts a five-coordinate trigonal bipyramidal geometry.[1] In this arrangement, the tin atom is bonded to two methyl groups and three oxygen atoms. Typically, the two methyl groups and one oxygen atom occupy the equatorial positions, with the remaining two oxygen atoms situated in the axial positions.[1] This configuration results in approximate bond angles of 120° in the equatorial plane and 90° between the axial and equatorial positions.[1]

Pentagonal Bipyramidal Geometry

A more complex, seven-coordinate pentagonal bipyramidal geometry is also observed in certain this compound complexes, especially with chelating ligands like salicylaldoxime.[1] In this structure, the tin atom is located at the center of a pentagonal plane formed by five donor atoms (often a combination of oxygen and nitrogen atoms), with the two methyl groups occupying the apical positions.[1] The ideal equatorial bond angles in a D₅ₕ point group are 72°, though distortions are common in real complexes due to ligand constraints, with angles typically ranging from 68° to 76°.[1]

Bonding Characteristics

The bonding in this compound is characterized by covalent interactions between the tin atom and the surrounding carbon and oxygen atoms. The nature and strength of these bonds are influenced by the coordination geometry of the tin center.

Tin-Carbon (Sn-C) and Tin-Oxygen (Sn-O) Bonds

Crystallographic studies have provided precise measurements of the Sn-C and Sn-O bond lengths in various this compound complexes. These values are crucial for understanding the bonding and reactivity of the molecule.

| Coordination Geometry | Bond Type | Bond Length (Å) | Reference |

| Trigonal Bipyramidal | Sn-C | 2.17 - 2.20 | [1] |

| Sn-O | 2.04 - 2.18 | [1] | |

| Pentagonal Bipyramidal | Sn-C | 2.08 - 2.15 | [1] |

| Sn-O | 2.04 - 2.18 | [1] |

Table 1: Summary of Tin-Carbon and Tin-Oxygen Bond Lengths in this compound Complexes.

Spectroscopic Characterization

A combination of spectroscopic techniques is employed to elucidate the structure and bonding of this compound.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a powerful tool for identifying the functional groups present in this compound. The Sn-O-Sn stretching vibrations are particularly characteristic. Polymeric organotin oxides, like this compound, typically exhibit a strong absorption band corresponding to the asymmetric Sn-O-Sn stretching mode in the region of 550 cm⁻¹.[4]

| Vibration Mode | Wavenumber (cm⁻¹) | Intensity | Reference |

| Asymmetric Sn-O-Sn Stretch | ~550 | Strong | [4] |

| Symmetric Methyl Deformation | 1193 - 1197 | Medium | [5] |

| Asymmetric Methyl Deformation | ~1410 | Weak | [5] |

| C-H Stretch | 2900 - 2980 | - | [5] |

| CH₃-Sn Rock | 704 - 783 | Strong | [5] |

Table 2: Characteristic Infrared Absorption Bands for this compound.

Mössbauer Spectroscopy

¹¹⁹Sn Mössbauer spectroscopy provides valuable information about the oxidation state, coordination number, and local symmetry of the tin atom. The key parameters are the isomer shift (δ) and the quadrupole splitting (ΔE_Q). The isomer shift is indicative of the s-electron density at the tin nucleus and thus the oxidation state, while the quadrupole splitting reflects the asymmetry of the electric field around the nucleus, providing insights into the coordination geometry.

| Compound/Complex Type | Isomer Shift (δ) (mm/s) | Quadrupole Splitting (ΔE_Q) (mm/s) | Reference |

| Dimethyltin(IV) derivatives | Generally 1.0 - 1.6 | 3.0 - 4.0 | [6] |

Table 3: Typical ¹¹⁹Sn Mössbauer Parameters for Dimethyltin(IV) Compounds. Note: Specific values for pure this compound can vary based on its polymeric structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Multinuclear NMR spectroscopy, including ¹H, ¹³C, and ¹¹⁹Sn NMR, is instrumental in determining the solution-state structure of this compound and its derivatives.

-

¹H NMR: The protons of the methyl groups attached to the tin atom typically appear as a sharp singlet. The chemical shift and the coupling to ¹¹⁷Sn and ¹¹⁹Sn isotopes provide structural information.

-

¹³C NMR: The carbon atoms of the methyl groups also give rise to a singlet, with coupling to the tin isotopes.

-

¹¹⁹Sn NMR: The chemical shift of the ¹¹⁹Sn nucleus is highly sensitive to the coordination number and the nature of the substituents on the tin atom.

| Nucleus | Chemical Shift (δ) (ppm) | Coupling Constant (J) (Hz) | Reference |

| ¹H | Varies with solvent | ²J(¹¹⁹Sn-¹H) ≈ 49-61 | [7] |

| ¹³C | Varies with solvent | ¹J(¹¹⁹Sn-¹³C) ≈ 300-400 | [7] |

| ¹¹⁹Sn | Varies with solvent | - | [7] |

Table 4: General NMR Spectroscopic Data for Organotin(IV) Compounds. Note: Specific chemical shifts are highly dependent on the solvent and concentration.

Experimental Protocols

Synthesis of this compound via Hydrolysis of Dimethyltin Dichloride

This protocol outlines a common laboratory-scale synthesis of this compound.

Materials:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂)

-

Sodium hydroxide (NaOH) or Ammonium hydroxide (NH₄OH)

-

Distilled water

-

Beakers, magnetic stirrer, filtration apparatus (e.g., Büchner funnel), drying oven.

Procedure:

-

Dissolution: Dissolve a known quantity of dimethyltin dichloride in distilled water in a beaker with continuous stirring.

-

Precipitation: Slowly add a stoichiometric amount of an aqueous base solution (e.g., 0.5 M NaOH or an alkaline buffer of ammonium chloride and ammonia at pH 8-9) to the dimethyltin dichloride solution while stirring vigorously. A fine white precipitate of this compound will form.[8][9]

-

Isolation: Collect the precipitate by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid several times with distilled water to remove any soluble impurities, such as sodium chloride.

-

Drying: Dry the purified this compound in an oven at a suitable temperature (e.g., 80-120 °C) to a constant weight.[10]

Caption: Workflow for the synthesis of this compound.

Characterization by Single-Crystal X-ray Crystallography

This protocol provides a general workflow for the structural determination of a this compound derivative.

1. Crystal Growth:

-

Grow single crystals of the this compound complex suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).

2. Data Collection:

-

Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer.

-

Center the crystal in the X-ray beam.

-

Collect diffraction data by rotating the crystal in the X-ray beam and recording the diffraction pattern using a detector (e.g., CCD or CMOS).[11] Data is typically collected over a range of angles to ensure a complete dataset.

3. Structure Solution and Refinement:

-

Process the collected diffraction data to obtain a set of reflection intensities.

-

Solve the crystal structure using direct methods or Patterson methods to obtain an initial model of the atomic positions.[11]

-

Refine the structural model against the experimental data using least-squares methods to improve the accuracy of atomic coordinates, bond lengths, and bond angles.[11]

4. Validation:

-

Validate the final crystal structure using crystallographic software to check for consistency and quality.

Caption: Workflow for X-ray crystallography.

Molecular Structure Diagram

The following diagram illustrates the basic repeating unit in a simplified polymeric chain of this compound, highlighting the trigonal bipyramidal coordination around the tin atoms.

Caption: Simplified structure of polymeric this compound.

Conclusion

This compound is a structurally complex organometallic compound with a rich coordination chemistry. Its ability to form diverse structures, primarily based on five- and seven-coordinate tin centers, is fundamental to its chemical behavior and applications. This guide has provided a detailed overview of its molecular structure, bonding, and spectroscopic properties, along with practical experimental protocols. This information serves as a valuable resource for researchers and professionals engaged in the study and application of organotin compounds.

References

- 1. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

- 2. uanlch.vscht.cz [uanlch.vscht.cz]

- 3. X-ray crystallography: Assessment and validation of protein-small molecule complexes for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Syntheses, structures, and (1)H, (13)C{(1)H} and (119)Sn{(1)H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. cdnsciencepub.com [cdnsciencepub.com]

- 6. Syntheses, structures, and 1H, 13C{1H} and 119Sn{1H} NMR chemical shifts of a family of trimethyltin alkoxide, amide, halide and cyclopentadienyl compounds (Journal Article) | OSTI.GOV [osti.gov]

- 7. pubs.rsc.org [pubs.rsc.org]

- 8. electronicsandbooks.com [electronicsandbooks.com]

- 9. gelest.com [gelest.com]

- 10. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 11. X-ray crystallography - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to Dimethyltin Oxide: Core Properties and Applications

Introduction

Dimethyltin oxide (DMTO), also known by its IUPAC name dimethyl(oxo)tin or as dimethyloxostannane, is an organotin compound with the chemical formula C₂H₆OSn.[1][2] It typically presents as a white to beige powder or crystalline solid.[1][3] As a foundational organotin compound, DMTO serves as a critical model for studying the behavior, reactivity, and biological interactions of this chemical class.[1] While it is a valuable precursor and catalyst in various industrial and research settings, its inherent toxicity necessitates careful handling.[1] This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its synthesis, and its applications relevant to researchers, scientists, and drug development professionals.

Core Physical and Chemical Properties

This compound is a high-melting point solid, underscoring its stability under various thermal conditions.[1] It is generally insoluble in water but demonstrates solubility in strong acidic and alkaline solutions.[2][4]

Data Presentation: Physical and Chemical Identifiers

The fundamental properties of this compound are summarized in the tables below for easy reference and comparison.

Table 1: Physical and Chemical Identifiers

| Property | Value |

|---|---|

| CAS Number | 2273-45-2[1][5] |

| Molecular Formula | C₂H₆OSn[1][5] |

| Molecular Weight | 164.78 g/mol [1][3][5] |

| IUPAC Name | dimethyl(oxo)tin[1][3] |

| Synonyms | Dimethyloxostannane[5][6] |

| EC Number | 218-881-7[3] |

| MDL Number | MFCD00013838[3][5] |

Table 2: Physicochemical Properties

| Property | Value |

|---|---|

| Appearance | White to off-white/beige powder or crystal[1][3][5] |

| Melting Point | 380-395 °C (decomposes)[1][5][7] |

| Boiling Point | Not Applicable / Not Determined[2][3] |

| Solubility | Insoluble in water; Soluble in strong aqueous acids (HCl, H₂SO₄, HNO₃) and strong alkali[2][4] |

| Storage Temperature | 2-8°C[5][6] |

Structural Chemistry and Reactivity

This compound's chemistry is marked by the tin atom, typically in the Sn(IV) oxidation state.[1] Its structural versatility is notable, particularly in the formation of complexes where the tin center can adopt various coordination geometries. The most documented arrangements are the five-coordinate trigonal bipyramidal and the seven-coordinate pentagonal bipyramidal structures, depending on the ligand environment.[1]

Chemical Reactivity

DMTO participates in several key reactions that are foundational to its utility.

-

Reaction with Acids : It readily reacts with aqueous acids to form corresponding dimethyltin salts and water.[1]

-

Hydrolysis Reactions : While DMTO is insoluble in pure water, it is often synthesized via the hydrolysis of dimethyltin dihalides (e.g., dimethyltin dichloride) in the presence of a base.[1][4]

-

Polymerization : Under certain conditions, DMTO can undergo polymerization to form larger organotin polymers.[1]

Table 3: Summary of Chemical Reactivity

| Reaction Type | Reactants | Products | Significance |

|---|---|---|---|

| Acid-Base | This compound, Aqueous Acid (e.g., 2 HCl) | Dimethyltin Salt (e.g., (CH₃)₂SnCl₂), Water | Solubilization, Formation of precursors[1] |

| Polymerization | This compound, Initiating Reagent | Organotin Polymers | Basis for its use as a catalyst/stabilizer[1] |

| Complexation | this compound, Chelating Ligands | Coordinated Tin Complexes | Forms structurally diverse molecules with varied applications[1] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of this compound are crucial for its application in research.

Synthesis Methodologies

Several effective methods exist for the synthesis of DMTO.

Caption: Common synthetic routes to this compound (DMTO).

Protocol 1: Synthesis via Hydrolysis of Dimethyltin Dichloride This is a common laboratory-scale method for producing DMTO.

-

Dissolution : Dissolve a known quantity of dimethyltin dichloride in deionized water.

-

Precipitation : While stirring vigorously, slowly add a 0.5 M solution of sodium hydroxide (NaOH) or ammonium hydroxide (NH₄OH) dropwise.[4][8]

-

pH Monitoring : Continue the addition of the base until the pH of the solution reaches between 7.5 and 8.5.[4][8] A fine white precipitate of this compound will form.

-

Reaction Completion : Maintain stirring at a controlled temperature (e.g., 60-70°C) for 2-4 hours to ensure the reaction goes to completion.[8]

-

Isolation : Isolate the precipitate by filtration (e.g., using a Büchner funnel).

-

Washing : Wash the collected solid multiple times with deionized water to remove any unreacted starting materials and salt byproducts.

-

Drying : Dry the purified white powder under a vacuum at an elevated temperature (e.g., 60-80°C) until a constant weight is achieved.

Caption: Experimental workflow for the hydrolysis synthesis of DMTO.

Protocol 2: Synthesis via Direct Alkylation of Metallic Tin This method is suitable for larger-scale industrial production.[1]

-

Reactor Setup : Charge a high-temperature, high-pressure reactor with finely powdered tin metal (e.g., 200-400 mesh) and a Lewis acid catalyst (e.g., anhydrous stannous chloride or aluminum chloride).[9]

-

Reaction Conditions : Heat the reactor to a temperature between 200-400°C.[1][9]

-

Reagent Introduction : Introduce a primary alcohol, such as methanol, into the reactor.

-

Reaction Execution : Maintain the reaction for several hours under pressure. The direct alkylation of tin metal will proceed to form this compound.

-

Product Collection : After cooling the reactor, the solid product is collected.

-

Purification : The crude product may be purified by washing with appropriate solvents to remove the catalyst and any unreacted tin.

Analytical Characterization

Confirming the identity, purity, and structure of the synthesized DMTO is essential.

Table 4: Analytical Characterization Methods

| Technique | Purpose | Information Obtained |

|---|---|---|

| NMR Spectroscopy | Structural Elucidation | Provides detailed information on the connectivity of atoms, confirming the presence of methyl groups bonded to the tin atom.[1] |

| Mössbauer Spectroscopy | Oxidation State Analysis | Determines the oxidation state of the tin nucleus (typically Sn(IV)) by measuring the isomer shift.[1] |

| X-ray Crystallography | Geometric Structure | Reveals the precise three-dimensional arrangement of atoms in crystalline samples, including bond lengths, angles, and coordination geometry.[1] |

| FT-IR Spectroscopy | Functional Group ID | Confirms the presence of Sn-C and Sn-O bonds. |

Applications in Research and Drug Development

DMTO's unique properties make it a versatile compound for both industrial and advanced research applications.

Catalysis

DMTO is widely used as a catalyst in polymerization reactions. It is particularly effective in the synthesis of polyurethanes, silicones, and polyesters, where it accelerates reaction rates and helps control the final properties of the polymer.[1][5][10]

Drug Development and Toxicology

While too toxic for direct therapeutic use, DMTO is a key compound for researchers in drug development.[1]

-

Precursor for Anticancer Agents : DMTO serves as a starting material for the synthesis of novel organotin compounds.[5][11] Researchers modify its structure to create derivatives that are evaluated for their cytotoxic effects against various cancer cell lines.[12]

-

Model for Toxicological Studies : As a representative R₂Sn²⁺ compound, DMTO is used in animal models to investigate the neurotoxic and immunotoxic mechanisms of organotins.[1][13] This research has shown that organotins can interfere with critical cellular functions, including the inhibition of enzymes like butyrylcholinesterase.[1]

-

Investigation of Signaling Pathways : Studies on organotin compounds derived from precursors like DMTO have shed light on their mechanisms of action. They have been shown to modulate key signaling pathways involved in cell fate. For example, some organotin derivatives can alter the levels of pro-apoptotic proteins (like p53 and Bax) and anti-apoptotic proteins (like Bcl-2), thereby inducing apoptosis in cancer cells.[12]

Caption: Generalized pathway of organotin-induced apoptosis.

Safety and Handling

This compound is classified as acutely toxic if swallowed and can cause serious eye damage. It should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated area or chemical fume hood. It should be stored sealed in a dry, cool, and well-ventilated warehouse, typically between 2-8°C.[2]

References

- 1. Buy this compound | 2273-45-2 [smolecule.com]

- 2. newtopchem.com [newtopchem.com]

- 3. americanelements.com [americanelements.com]

- 4. electronicsandbooks.com [electronicsandbooks.com]

- 5. chemimpex.com [chemimpex.com]

- 6. This compound 2273-45-2 [sigmaaldrich.com]

- 7. This compound | 2273-45-2 [chemicalbook.com]

- 8. CN101585852A - Method of preparing oxidation methyl tin - Google Patents [patents.google.com]

- 9. US6376693B2 - Synthesis of organotin oxides - Google Patents [patents.google.com]

- 10. nbinno.com [nbinno.com]

- 11. nbinno.com [nbinno.com]

- 12. Cellular Basis of Organotin(IV) Derivatives as Anticancer Metallodrugs: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Hydrolysis and Stability of Dimethyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyltin oxide ((CH₃)₂SnO) is an organotin compound with significant industrial applications, including as a catalyst and a stabilizer for polymers.[1][2] Its utility is intrinsically linked to its stability, particularly in aqueous environments where hydrolysis can occur. This technical guide provides a comprehensive overview of the hydrolysis and stability of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support research and development activities. The high thermal stability, characterized by a melting point in the range of 380-390°C, makes it suitable for various high-temperature applications.[3] However, its behavior in aqueous media is complex, involving a series of pH-dependent hydrolysis reactions that lead to the formation of various mononuclear and polynuclear hydroxo species. Understanding these equilibria is crucial for predicting the environmental fate, toxicological profile, and performance of this compound in relevant applications.

Hydrolysis of this compound

In aqueous solutions, this compound is effectively present as the hydrated dimethyltin(IV) cation, (CH₃)₂Sn²⁺(aq). The hydrolysis of this cation is a complex process that results in the formation of a series of soluble mono- and polynuclear hydroxo complexes. The speciation of these complexes is highly dependent on factors such as pH, the concentration of the dimethyltin(IV) cation, and the ionic strength of the solution.[1][4]

The primary hydrolysis reactions involve the stepwise addition of hydroxide ions to the dimethyltin(IV) cation, leading to the formation of species such as (CH₃)₂Sn(OH)⁺, (CH₃)₂Sn(OH)₂, and [(CH₃)₂Sn(OH)]₂²⁺.[5] At higher concentrations, more complex polynuclear species like ((CH₃)₂Sn)₂(OH)₃⁺ and ((CH₃)₂Sn)₃(OH)₄²⁺ can also be formed.[5][6]

Hydrolysis Pathway and Speciation

The hydrolysis of the dimethyltin(IV) cation can be represented by the following general equilibrium reactions:

p(CH₃)₂Sn²⁺ + qH₂O ⇌ [(CH₃)₂Sn]ₚ(OH)q⁽²ᵖ⁻q⁾⁺ + qH⁺

The formation of these various species has been extensively studied using potentiometric titration, and the corresponding stability constants have been determined.

Caption: Hydrolysis pathway of the dimethyltin(IV) cation in aqueous solution.

Quantitative Data on Hydrolysis

The equilibrium constants for the formation of various dimethyltin(IV) hydroxo species have been determined under specific conditions. The following tables summarize the key quantitative data from potentiometric studies. The data is presented as log βₚq, which corresponds to the overall formation constant for the species [(CH₃)₂Sn]ₚ(OH)q⁽²ᵖ⁻q⁾⁺.

Table 1: Formation Constants of Mononuclear Dimethyltin(IV) Hydroxo Species

| Species Formula | p,q | log β₁q (at 25°C, I = 0.1 M NaCl) |

| (CH₃)₂Sn(OH)⁺ | 1,1 | -3.251 ± 0.004 |

| (CH₃)₂Sn(OH)₂ | 1,2 | -8.535 ± 0.005 |

| (CH₃)₂Sn(OH)₃⁻ | 1,3 | Not consistently reported |

Data sourced from potentiometric titration studies.[5]

Table 2: Formation Constants of Polynuclear Dimethyltin(IV) Hydroxo Species

| Species Formula | p,q | log βₚq (at 25°C, I = 0.1 M NaCl) |

| [(CH₃)₂Sn]₂(OH)₂²⁺ | 2,2 | -5.05 ± 0.02 |

| [(CH₃)₂Sn]₂(OH)₃⁺ | 2,3 | -9.81 ± 0.01 |

| [(CH₃)₂Sn]₃(OH)₄²⁺ | 3,4 | -11.52 ± 0.03 |

| [(CH₃)₂Sn]₄(OH)₆²⁺ | 4,6 | -16.85 ± 0.02 |

Data sourced from potentiometric titration studies.[5]

Stability of this compound

This compound exhibits high thermal stability but can be susceptible to photodegradation under certain conditions. Its solubility is limited in water but increases in strongly acidic or alkaline solutions.

Thermal Stability

This compound is a thermally stable compound, with a high melting point reported between 380°C and 395°C.[2][3] This property makes it a suitable heat stabilizer for polymers like PVC.[7]

Table 3: Physical and Thermal Properties of this compound

| Property | Value | Reference(s) |

| Molecular Formula | C₂H₆OSn | [3] |

| Molecular Weight | 164.78 g/mol | [3] |

| Appearance | White to off-white crystalline solid | [2] |

| Melting Point | 380-395 °C | [2][3] |

| Solubility in Water | Insoluble | [8] |

| Solubility in Acid | Soluble in strong aqueous acids | [9] |

| Solubility in Alkali | Soluble in strong alkali (pH > 11.5) | [8] |

Photostability

Organotin compounds, including dimethyltin species, can undergo photodegradation. Studies on the release of organotins from PVC microplastics have shown that dimethyltin can be leached and subsequently photodegraded under UV and visible light irradiation.[10] The degradation process involves the progressive removal of the methyl groups from the tin atom.[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the study of this compound hydrolysis and stability.

Potentiometric Titration for Hydrolysis Constant Determination

This protocol describes the determination of the formation constants of dimethyltin(IV) hydroxo species in an aqueous solution.

Objective: To quantify the equilibrium constants for the hydrolysis of the dimethyltin(IV) cation.

Materials and Equipment:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂) (high purity)

-

Standardized sodium hydroxide (NaOH) solution (carbonate-free)

-

Standardized hydrochloric acid (HCl) solution

-

Sodium chloride (NaCl) for ionic strength adjustment

-

High-purity water (degassed to remove CO₂)

-

Potentiometer with a combined glass electrode (e.g., Ross type)

-

Motorized burette

-

Thermostated titration vessel

-

Magnetic stirrer

-

Nitrogen gas supply

Procedure:

-

Solution Preparation:

-

Prepare a stock solution of dimethyltin dichloride of known concentration.

-

Prepare a standardized solution of NaOH (e.g., 0.1 M) and a standardized solution of HCl (e.g., 0.1 M).

-

Prepare a solution of NaCl to be used as a background electrolyte to maintain constant ionic strength (e.g., 0.1 M).

-

-

Electrode Calibration:

-

Calibrate the glass electrode using standard buffer solutions (e.g., pH 4.0 and 7.0) to determine the standard electrode potential (E⁰).

-

-

Titration:

-

Place a known volume (e.g., 25 mL) of a solution containing dimethyltin dichloride and a known excess of HCl in the thermostated titration vessel.

-

Bubble purified nitrogen gas through the solution to exclude atmospheric CO₂.

-

Titrate the solution with the standardized NaOH solution using the motorized burette.

-

Record the electromotive force (e.m.f.) and the volume of titrant added at regular intervals.

-

-

Data Analysis:

-

Convert the measured e.m.f. values to pH or hydrogen ion concentration.

-

Use a specialized computer program such as SCOGS (Stability Constants of Generalized Species) or BSTAC to analyze the titration data.[1][5][12] These programs perform a non-linear least-squares minimization to refine the stability constants (βₚq) of the proposed hydrolysis species that best fit the experimental data.

-

Caption: Workflow for potentiometric determination of hydrolysis constants.

Thermogravimetric Analysis (TGA) for Thermal Stability

This protocol outlines the procedure for assessing the thermal stability of this compound using TGA.

Objective: To determine the decomposition temperature and characterize the thermal degradation profile of this compound.

Materials and Equipment:

-

This compound sample (pure and dry)

-

Thermogravimetric analyzer (TGA) with a high-precision balance

-

TGA sample pans (e.g., alumina or platinum)

-

Inert gas supply (e.g., nitrogen or argon)

Procedure:

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the this compound sample into a tared TGA pan.

-

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the furnace with an inert gas (e.g., nitrogen at 20-50 mL/min) to provide an inert atmosphere.

-

-

Thermal Program:

-

Heat the sample from ambient temperature to a final temperature (e.g., 600°C) at a constant heating rate (e.g., 10°C/min).

-

-

Data Collection:

-

Continuously record the sample mass as a function of temperature.

-

-

Data Analysis:

-

Plot the percentage of initial mass remaining versus temperature to obtain the TGA thermogram.

-

Determine the onset temperature of decomposition (T_onset) and the peak decomposition temperature from the derivative of the TGA curve (DTG curve).

-

Caption: Experimental workflow for Thermogravimetric Analysis (TGA).

Photodegradation Study

This protocol provides a general framework for studying the photodegradation of this compound in an aqueous solution.

Objective: To evaluate the photostability of this compound under controlled irradiation.

Materials and Equipment:

-

This compound

-

High-purity water

-

Photoreactor equipped with a specific light source (e.g., UV lamp or solar simulator)

-

Quartz reaction vessel

-

Magnetic stirrer

-

Analytical instrumentation for quantifying dimethyltin and its degradation products (e.g., HPLC-ICP-MS)

Procedure:

-

Solution Preparation:

-

Prepare an aqueous solution of this compound of known concentration. Due to its low solubility in neutral water, this may require dissolution in a slightly acidic or basic solution, followed by pH adjustment.

-

-

Photoreaction:

-

Place the solution in the quartz reaction vessel within the photoreactor.

-

Stir the solution continuously to ensure homogeneity.

-

Irradiate the solution with the light source for a defined period.

-

-

Sampling and Analysis:

-

Withdraw aliquots of the solution at different time intervals.

-

Analyze the samples to determine the concentration of this compound and any potential degradation products.

-

-

Data Analysis:

-

Plot the concentration of this compound as a function of irradiation time.

-

Determine the photodegradation kinetics (e.g., by fitting the data to a pseudo-first-order rate law) and calculate the rate constant.

-

Caption: Generalized workflow for a photodegradation study.

Conclusion

The stability of this compound is a multifaceted issue. While it demonstrates excellent thermal stability, its behavior in aqueous environments is governed by a series of complex hydrolysis equilibria. The formation of various mononuclear and polynuclear hydroxo species is highly dependent on pH and concentration. The quantitative data and experimental protocols provided in this guide offer a robust framework for researchers and professionals to understand, predict, and control the behavior of this compound in their specific applications. Further research into the kinetics of hydrolysis and photodegradation will continue to enhance our understanding of this important organotin compound.

References

- 1. hyperquad.co.uk [hyperquad.co.uk]

- 2. Potentiometric, 1H NMR and ESI-MS investigation on dimethyltin(iv) cation–mercaptocarboxylate interaction in aqueous solution - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. garph.co.uk [garph.co.uk]

- 6. GitHub - Kastakin/BSTAC: Software for the optimization of stability constants from potentiometric titration data. [github.com]

- 7. uobabylon.edu.iq [uobabylon.edu.iq]

- 8. pubs.acs.org [pubs.acs.org]

- 9. NMR Periodic Table: Tin NMR [imserc.northwestern.edu]

- 10. researchgate.net [researchgate.net]

- 11. Tin-Carbon Cleavage of Organotin Compounds by Pyoverdine from Pseudomonas chlororaphis - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

Solubility of Dimethyltin Oxide in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Dimethyltin oxide (DMTO), an organotin compound with diverse applications in catalysis and material science, exhibits selective solubility in organic solvents. This technical guide provides a comprehensive overview of the known solubility characteristics of this compound and outlines a detailed experimental protocol for the precise quantitative determination of its solubility. While qualitative data indicates solubility in specific polar aprotic and protic solvents, a thorough review of scientific literature reveals a conspicuous absence of publicly available quantitative solubility data. This guide aims to bridge that gap by providing a robust methodology for researchers to generate this critical data in their own laboratories.

Qualitative Solubility Profile

This compound is a white, powdered solid that is generally described as insoluble in water. However, it demonstrates solubility in a limited range of organic solvents. The available literature consistently indicates that this compound is soluble in:

-

Methanol

-

Ethanol

-

Dimethylformamide (DMF)

Conversely, it is considered to be insoluble in many common non-polar organic solvents. It is important to note that some sources describe diorganotin oxides as polymeric solids that are insoluble in most solvents except through chemical reaction.

Quantitative Solubility Data

A comprehensive search of scientific databases and chemical literature did not yield any specific quantitative solubility data for this compound in organic solvents (e.g., in g/100 mL or mol/L at a specified temperature). The absence of this data highlights a significant knowledge gap for researchers working with this compound. To address this, the following sections provide a detailed experimental protocol to enable the generation of precise and reliable solubility data.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The following protocol details the isothermal shake-flask method, a reliable and widely accepted technique for determining the thermodynamic solubility of a solid in a liquid solvent. This method can be followed by gravimetric analysis for accurate quantification.

Materials and Equipment

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, dimethylformamide, analytical grade)

-

Analytical balance (readable to at least 0.1 mg)

-

Temperature-controlled orbital shaker or water bath

-

Thermostatically controlled oven or vacuum oven

-

Glass vials with solvent-resistant caps (e.g., PTFE-lined)

-

Syringe filters (solvent-compatible, e.g., PTFE, 0.22 µm pore size)

-

Glass syringes

-

Volumetric flasks and pipettes

-

Fume hood

Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a pre-weighed glass vial. The presence of undissolved solid is crucial to ensure saturation.

-

Accurately pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker or water bath set to the desired experimental temperature (e.g., 25 °C).

-

Agitate the mixtures for a sufficient period to allow the system to reach equilibrium. A typical duration is 24 to 48 hours. It is advisable to perform preliminary experiments to determine the minimum time required to reach equilibrium by taking measurements at various time points (e.g., 12, 24, 36, 48 hours) until the measured solubility is constant.

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully draw a known volume of the supernatant (the clear, saturated solution) using a glass syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, clean, and dry collection vial. This step is critical to remove any undissolved microparticles.

-

-

Gravimetric Analysis:

-

Place the collection vial containing the filtered saturated solution in a thermostatically controlled oven or vacuum oven. The temperature should be set to facilitate solvent evaporation without causing decomposition of the this compound. A gentle stream of nitrogen can be used to accelerate evaporation.

-

Continue drying until the solvent has completely evaporated and a constant weight of the dried this compound residue is achieved.

-

Reweigh the vial containing the dried solute.

-

Data Calculation

The solubility can be calculated using the following formula:

Solubility (g / 100 mL) = [(Weight of vial + dried solute) - (Weight of empty vial)] / (Volume of filtered aliquot in mL) * 100

Visualizing the Experimental Workflow

The following diagram illustrates the key steps in the proposed experimental protocol for determining the solubility of this compound.

Dimethyltin oxide material safety data sheet (MSDS) information

For Immediate Release – This technical whitepaper provides an in-depth guide to the material safety data sheet (MSDS) for Dimethyltin oxide (CAS No. 2273-45-2). It is intended for researchers, scientists, and professionals in drug development and other laboratory settings who handle this organotin compound. This document synthesizes critical safety data, handling procedures, and emergency responses into a clear, actionable format.

Compound Identification and Properties

This compound, also known as dimethyloxostannane, is a solid organotin compound used as a chemical intermediate and catalyst in various industrial applications, including the production of PVC heat stabilizers and polyurethanes.[1][2] Its fundamental properties are summarized below.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 2273-45-2 | [3] |

| EC Number | 218-881-7 | [3] |

| Molecular Formula | C₂H₆OSn or (C₂H₆OSn)n | [1][2][3] |

| Molecular Weight | 164.78 g/mol | [1][4] |

| Appearance | White to off-white or beige powder/crystalline solid | [1][4][5] |

| Melting Point | 380-390 °C | [4][5] |

| Boiling Point | Not Determined | [2][5] |

| Solubility | Insoluble in water; Soluble in strong acid aqueous solutions | [2] |

| Stability | Stable under normal conditions | [3][6] |

Hazard Identification and Classification

The hazard classification of this compound can vary between suppliers and regulatory frameworks. It is crucial to consult the specific safety data sheet provided with the product. However, common classifications under the Globally Harmonized System (GHS) are outlined below. Chronic exposure to inorganic tin compounds may lead to a benign pneumoniosis known as stannosis.[3][7]

Table 2: GHS Hazard Classification Summary

| Hazard Class | Category | Hazard Statement | Source(s) |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed | [8][9][10] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin | [8] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled | [8] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | [8][11] |

| Serious Eye Damage/Irritation | Category 1 / 2 | H318/H319: Causes serious eye damage/irritation | [8][9][10] |

| Aquatic Hazard, Chronic | Category 1 | H410: Very toxic to aquatic life with long lasting effects | [11] |

Toxicological Data

Toxicological information is critical for risk assessment in a laboratory setting. The available quantitative data is limited but points to significant toxicity.

Table 3: Acute Toxicity Data

| Test | Route | Species | Value | Source(s) |

| LD₅₀ (Lethal Dose, 50%) | Intravenous | Mouse | 100 mg/kg | [3][7][8] |

Experimental Protocols

Hazard Response and Safety Workflow

Effective laboratory safety relies on a clear understanding of the logical workflow from hazard recognition to appropriate response. The following diagram illustrates the key decision points and actions for safely handling this compound.

Caption: Logical workflow for this compound hazard recognition, prevention, and response.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are essential to minimize exposure risk.

Table 4: Recommended Handling, Storage, and PPE

| Category | Recommendation | Source(s) |

| Engineering Controls | Use in a well-ventilated area, preferably with local exhaust ventilation or a fume hood.[3][8] Safety showers and eyewash stations should be readily available.[3] | [3][8] |

| Precautions for Safe Handling | Avoid contact with skin and eyes.[3][7] Do not breathe dust.[3][7] Avoid dust formation.[3][7] Wash hands thoroughly after handling.[3][8] | [3][7][8] |

| Storage Conditions | Keep container tightly closed.[3][6][8] Store in a cool, dry, well-ventilated place.[2][3][8] Some sources recommend storage at 2-8°C.[10] | [2][3][6][8][10] |

| Eye/Face Protection | Chemical safety goggles.[3] Contact lenses should not be worn.[3] | [3] |

| Hand Protection | Neoprene or nitrile rubber gloves.[3] | [3] |

| Skin/Body Protection | Wear suitable protective clothing.[3] | [3] |

| Respiratory Protection | NIOSH-certified dust and mist respirator where inhalation exposure may occur.[3] | [3] |

| Incompatible Materials | Oxidizing agents.[6][8] | [6][8] |

Emergency Procedures

First Aid Measures

Immediate and appropriate first aid is critical following exposure.

Table 5: First Aid Procedures

| Exposure Route | First Aid Instructions | Source(s) |

| Inhalation | Remove victim to fresh air and keep at rest in a comfortable breathing position. Seek medical advice if feeling unwell. | [3][6][7] |

| Skin Contact | Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If irritation persists, call a physician. | [3][6][7] |

| Eye Contact | Immediately flush eyes thoroughly with water for at least 15 minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention. | [3][6][7] |

| Ingestion | Never give anything by mouth to an unconscious person. Do NOT induce vomiting. Seek immediate medical advice/attention. | [3][7] |

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use media appropriate for the surrounding environment, such as water spray, carbon dioxide (CO₂), or dry powder.[6]

-

Specific Hazards: When exposed to high temperatures or open flame, irritating fumes and organic acid vapors may be generated.[3][7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[3][6]

Accidental Release Measures

-

Personal Precautions: Evacuate unnecessary personnel.[3][7] Wear appropriate personal protective equipment (as described in Section 5).[3][7] Avoid breathing dust and prevent contact with skin and eyes.[3][7]

-

Environmental Precautions: Prevent entry into sewers and public waters.[3][7] This material may be hazardous to the environment.[3]

-

Containment and Cleanup: Sweep or shovel spills into an appropriate, labeled container for disposal.[3][7] Contain spills with dikes or absorbents to prevent migration.[3][7]

Disposal Considerations

Waste from this material is considered hazardous.[6] All disposal practices must be in accordance with local, state, and federal regulations.

This guide is intended to supplement, not replace, the manufacturer-provided Material Safety Data Sheet. Always refer to the specific MSDS for the product in use before beginning any laboratory work.

References

- 1. chemimpex.com [chemimpex.com]

- 2. newtopchem.com [newtopchem.com]

- 3. gelest.com [gelest.com]

- 4. Buy this compound | 2273-45-2 [smolecule.com]

- 5. americanelements.com [americanelements.com]

- 6. WERCS Studio - Application Error [assets.thermofisher.com]

- 7. s3.amazonaws.com [s3.amazonaws.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. This compound 2273-45-2 [sigmaaldrich.com]

- 10. This compound 2273-45-2 [sigmaaldrich.com]

- 11. sds.strem.com [sds.strem.com]

In-Depth Technical Guide: Thermal Decomposition of Dimethyltin Oxide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyltin oxide ((CH₃)₂SnO), an organotin compound, finds application as a catalyst and a stabilizer in various industrial processes. Its thermal stability and decomposition characteristics are critical parameters for its safe handling, application, and for the development of novel materials, including potential pharmaceutical precursors. When subjected to elevated temperatures, this compound undergoes decomposition, a process that is reported to emit acrid smoke and irritating fumes. This guide provides a comprehensive overview of the thermal decomposition of this compound, consolidating available data, outlining experimental methodologies, and presenting a proposed decomposition pathway. The final solid product of this decomposition is tin(IV) oxide (SnO₂).

Quantitative Thermal Analysis Data

Precise quantitative data from thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) for the thermal decomposition of pure this compound is not extensively detailed in publicly accessible literature. However, based on available information for related organotin compounds and general principles of thermal decomposition, a hypothetical multi-step decomposition can be proposed. The following table summarizes the expected thermal events. It is crucial to note that these values are illustrative and require experimental verification.

| Thermal Event | Onset Temperature (°C) | Peak Temperature (°C) | Weight Loss (%) | Evolved Products (Hypothesized) | Solid Residue |

| Step 1: Depolymerization & Initial Decomposition | ~350 - 400 | ~420 | 10 - 20 | Volatile methyl-tin species (e.g., (CH₃)₃SnOH, (CH₃)₄Sn), Methane, Ethane | Intermediate Tin Oxy-hydroxide Species |

| Step 2: Final Decomposition to Oxide | >450 | ~550 | 20 - 30 (cumulative) | Water, Carbon Dioxide, Carbon Monoxide | Tin(IV) Oxide (SnO₂) |

Note: The decomposition of organotin compounds can be complex, and the exact temperatures and weight loss percentages can vary significantly based on experimental conditions such as heating rate, atmosphere (inert or oxidative), and sample purity.

Proposed Thermal Decomposition Pathway

The thermal decomposition of this compound is hypothesized to proceed through a series of steps involving the cleavage of tin-carbon bonds and subsequent reactions to form stable end products. The final solid residue is tin(IV) oxide.

Caption: Proposed thermal decomposition pathway of this compound.

Experimental Protocols

To investigate the thermal decomposition of this compound, a combination of analytical techniques is required. The following are detailed methodologies for key experiments.

Thermogravimetric Analysis (TGA) Coupled with Mass Spectrometry (TGA-MS) or Fourier Transform Infrared Spectroscopy (TGA-FTIR)

This is the primary technique to determine the thermal stability, decomposition temperatures, and identify the evolved gaseous products.

Objective: To quantify the mass loss of this compound as a function of temperature and identify the chemical nature of the evolved gases.

Instrumentation:

-

Thermogravimetric Analyzer (TGA)

-

Mass Spectrometer (MS) or Fourier Transform Infrared Spectrometer (FTIR) with a heated transfer line and gas cell.

Procedure:

-

Sample Preparation: Accurately weigh 5-10 mg of finely ground this compound powder into a ceramic (e.g., alumina) or platinum TGA pan.

-

Instrument Setup:

-

Place the sample pan in the TGA furnace.

-

Purge the system with a high-purity inert gas (e.g., Nitrogen or Argon) at a flow rate of 20-50 mL/min for at least 30 minutes to ensure an inert atmosphere.

-

Set the temperature program: Heat from ambient temperature (e.g., 25 °C) to a final temperature of at least 800 °C at a constant heating rate (e.g., 10 °C/min).

-

If using TGA-MS or TGA-FTIR, ensure the transfer line and gas cell are heated to a temperature sufficient to prevent condensation of the evolved gases (e.g., 200-250 °C).

-

-

Data Acquisition:

-

Start the TGA temperature program and simultaneously begin data collection for mass loss (TGA), and ion currents (MS) or infrared spectra (FTIR) of the evolved gases.

-

Record data throughout the entire temperature range.

-

-

Data Analysis:

-

Plot the percentage of weight loss as a function of temperature (TGA thermogram).

-

Determine the onset and peak decomposition temperatures from the TGA and its derivative (DTG) curve.

-

Analyze the MS data to identify the mass-to-charge ratio (m/z) of the evolved species at different temperatures.

-

Analyze the FTIR spectra of the evolved gases to identify functional groups and specific compounds by comparing with spectral libraries.

-

Caption: Experimental workflow for TGA-MS/FTIR analysis.

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique provides detailed separation and identification of volatile and semi-volatile organic decomposition products.

Objective: To identify the individual organic compounds produced during the rapid thermal decomposition (pyrolysis) of this compound.

Instrumentation:

-

Pyrolyzer

-

Gas Chromatograph (GC)

-

Mass Spectrometer (MS)

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount (typically < 1 mg) of this compound into a pyrolysis sample tube or cup.

-

Instrument Setup:

-

Insert the sample into the pyrolyzer, which is interfaced with the GC injector.

-

Set the pyrolysis temperature (e.g., a rapid ramp to 600 °C).

-

Set the GC oven temperature program to separate the expected decomposition products. A typical program might start at a low temperature (e.g., 40 °C) and ramp to a higher temperature (e.g., 250 °C).

-

Set the MS to scan a suitable mass range (e.g., m/z 10-500).

-

-

Data Acquisition:

-

Initiate the pyrolysis, which rapidly heats the sample and introduces the decomposition products into the GC column.

-

The GC separates the components of the pyrolysate, which are then detected and identified by the MS.

-

-

Data Analysis:

-

Identify the individual peaks in the GC chromatogram.

-

Analyze the mass spectrum of each peak and compare it with spectral libraries (e.g., NIST) to identify the corresponding organic compounds.

-

Conclusion

The thermal decomposition of this compound is a critical characteristic for its various applications. While it is established that the final solid product is tin(IV) oxide, a detailed understanding of the decomposition pathway, including the precise nature of the intermediate species and the full composition of the evolved gases, requires further experimental investigation using advanced analytical techniques such as TGA-MS, TGA-FTIR, and Py-GC-MS. The methodologies and proposed pathways outlined in this guide provide a framework for such investigations, which are essential for the safe and effective use of this organotin compound in research and industry.

Spectroscopic Characterization of Dimethyltin Oxide: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic characterization of dimethyltin oxide ((CH₃)₂SnO), focusing on Infrared (IR) and Raman spectroscopy. This document details the vibrational characteristics of this organometin compound, outlines experimental protocols for its analysis, and presents the data in a structured format to support research and development activities.

Introduction to this compound

This compound is an organotin compound with a polymeric structure. It serves as a crucial intermediate in the synthesis of various organotin compounds used as PVC stabilizers, catalysts, and in other industrial applications. Understanding its molecular structure and vibrational properties through spectroscopic techniques like IR and Raman is essential for quality control, reaction monitoring, and for elucidating its interactions in various chemical and biological systems. In the solid state, this compound exists as a coordination polymer, which significantly influences its vibrational spectra compared to its monomeric form or its state in solution.

Experimental Protocols

Detailed methodologies are critical for reproducible spectroscopic analysis. Below are generalized yet detailed protocols for obtaining IR and Raman spectra of solid this compound.

Synthesis of this compound

A common laboratory-scale synthesis of this compound involves the hydrolysis of dimethyltin dichloride.

Materials:

-

Dimethyltin dichloride ((CH₃)₂SnCl₂)

-